molecular formula C9H7N2NaO2 B2475326 sodium 2-(1H-1,3-benzodiazol-1-yl)acetate CAS No. 68392-61-0

sodium 2-(1H-1,3-benzodiazol-1-yl)acetate

Cat. No.: B2475326
CAS No.: 68392-61-0
M. Wt: 198.157
InChI Key: VZWNCVNODQWRGV-UHFFFAOYSA-M
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Description

Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is structurally related to imidazole and benzene. This compound is known for its diverse range of biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(1H-1,3-benzodiazol-1-yl)acetate typically involves the reaction of o-phenylenediamine with glyoxylic acid in the presence of sodium hydroxide. The reaction proceeds through the formation of an intermediate benzimidazole, which is then acetylated to form the final product. The reaction conditions usually involve heating the reactants under reflux for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Halides, amines; reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed:

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex benzimidazole derivatives.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infections and cancer.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad range of biological activities.

    2-(1H-1,3-benzodiazol-2-yl)phenol: Another benzimidazole derivative with similar properties.

    2-(2-[(1E)-2-phenylethenyl]-1H-1,3-benzodiazole): A derivative with enhanced antimicrobial activity.

Uniqueness: Sodium 2-(1H-1,3-benzodiazol-1-yl)acetate stands out due to its specific structural features and the presence of the acetate group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

sodium;2-(benzimidazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.Na/c12-9(13)5-11-6-10-7-3-1-2-4-8(7)11;/h1-4,6H,5H2,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZWNCVNODQWRGV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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